![molecular formula C18H26N2O4S B5914709 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune response. CP-690,550 has been shown to be effective in clinical trials and has the potential to be a valuable therapeutic option for patients with autoimmune diseases.
Mécanisme D'action
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide exerts its therapeutic effects by selectively inhibiting JAK3, which is involved in the signaling pathways of several cytokines involved in immune response. JAK3 is expressed primarily in hematopoietic cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide reduces the production of cytokines such as IL-2, IL-4, and IL-7, which are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in the immune response and the inflammatory processes that contribute to autoimmune diseases.
Biochemical and Physiological Effects
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has several biochemical and physiological effects that contribute to its therapeutic effects. By inhibiting JAK3, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide reduces the production of cytokines that are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in the immune response and the inflammatory processes that contribute to autoimmune diseases. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has also been shown to reduce the production of antibodies and the activation of dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has a high degree of selectivity for JAK3. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can lead to off-target effects and toxicity. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide also has limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development and application of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide. One area of research is the development of new JAK3 inhibitors with improved selectivity and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response to 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide and other JAK3 inhibitors. This could help to identify patients who are most likely to benefit from treatment and optimize dosing regimens. Finally, there is a need for further clinical trials to evaluate the long-term safety and efficacy of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide and other JAK3 inhibitors in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-aminobenzenesulfonamide with tetrahydro-2-furanmethanol to form the intermediate compound 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}aniline. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide. The synthesis of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been optimized to improve yield and purity, and several methods have been developed for large-scale production.
Applications De Recherche Scientifique
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide selectively inhibits JAK3, which plays a key role in the signaling pathways of several cytokines involved in immune response, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to be effective in reducing the production of these cytokines and inhibiting the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(12-14-4-1-2-5-14)20-15-7-9-17(10-8-15)25(22,23)19-13-16-6-3-11-24-16/h7-10,14,16,19H,1-6,11-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKLIJXHDFTIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.